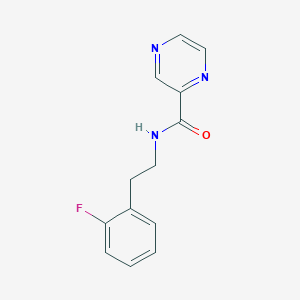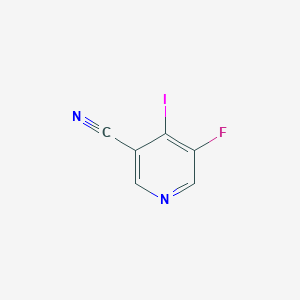
(6-Oxo-1,6-dihydropyrimidin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid is a compound that belongs to the class of dihydropyrimidinones. . The structure of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid includes a pyrimidinone ring, which is a six-membered ring containing two nitrogen atoms and a keto group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . The reaction is typically carried out under solvent-free conditions using a reusable and heterogeneous catalyst such as Montmorillonite-KSF . This method is efficient, cost-effective, and environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can further enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyrimidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidinone ring.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, hydroxyl derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity or modulation of protein function . The pyrimidinone ring structure allows for strong binding interactions, which contribute to its biological activity.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid include other dihydropyrimidinones and pyrimidinone derivatives such as:
- 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA)
- 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)succinic acid (UPy-Asp)
Uniqueness
What sets 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid apart from similar compounds is its specific acetic acid moiety, which enhances its solubility and reactivity in various chemical reactions. This unique structural feature allows for a broader range of applications and makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
758632-69-8 |
|---|---|
分子式 |
C6H6N2O3 |
分子量 |
154.12 g/mol |
IUPAC 名称 |
2-(6-oxo-1H-pyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5-1-2-7-4(8-5)3-6(10)11/h1-2H,3H2,(H,10,11)(H,7,8,9) |
InChI 键 |
BEWKKMLJDPKZPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(NC1=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)






![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)



